molecular formula C29H23ClN2O5 B12024896 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B12024896
M. Wt: 515.0 g/mol
InChI Key: ZLEYDKZOYIZJRB-FDAWAROLSA-N
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Description

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C29H23ClN2O5 and a molecular weight of 514.97 g/mol This compound is known for its unique structural features, which include a biphenyl group, a hydrazone linkage, and a chlorobenzoate ester

Preparation Methods

The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate include:

These similar compounds highlight the versatility of the biphenyl-4-yloxyacetyl hydrazone scaffold in generating a variety of derivatives with potentially diverse biological activities.

Properties

Molecular Formula

C29H23ClN2O5

Molecular Weight

515.0 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C29H23ClN2O5/c1-35-27-17-20(11-16-26(27)37-29(34)24-9-5-6-10-25(24)30)18-31-32-28(33)19-36-23-14-12-22(13-15-23)21-7-3-2-4-8-21/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

ZLEYDKZOYIZJRB-FDAWAROLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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